molecular formula C8H11NO3S B14847719 N-(3-hydroxy-4-methylphenyl)methanesulfonamide

N-(3-hydroxy-4-methylphenyl)methanesulfonamide

Cat. No.: B14847719
M. Wt: 201.25 g/mol
InChI Key: DOGZUPNSROHCER-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.245 g/mol . This compound is characterized by the presence of a hydroxy group, a methyl group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)methanesulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • N-Phenylmethanesulfonamide
  • N-(4-hydroxyphenyl)methanesulfonamide
  • N-(2-hydroxy-4-methylphenyl)methanesulfonamide

Comparison: N-(3-hydroxy-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(3-hydroxy-4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-3-4-7(5-8(6)10)9-13(2,11)12/h3-5,9-10H,1-2H3

InChI Key

DOGZUPNSROHCER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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